

An In-Depth Technical Guide to the Key Spectral Data of Trimethyl Orthobenzoate

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Compound of Interest

Compound Name: *Trimethyl orthobenzoate*

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **trimethyl orthobenzoate**. Detailed experimental protocols and a visual representation of the structural elucidation process are included to support researchers in their analytical and synthetic endeavors.

Core Spectral Data

The structural integrity and purity of **trimethyl orthobenzoate** can be unequivocally determined through a combination of spectroscopic techniques. The following sections present the key spectral data acquired through ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

^1H NMR Data

The proton NMR spectrum of **trimethyl orthobenzoate** is characterized by two distinct regions corresponding to the aromatic and methoxy protons.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.55	Multiplet	2H	Aromatic (ortho-protons)
7.42 - 7.29	Multiplet	3H	Aromatic (meta- and para-protons)
~3.13	Singlet	9H	Methoxy (3 x -OCH ₃)

Table 1: ¹H NMR spectral data for **trimethyl orthobenzoate**.

¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

Chemical Shift (ppm)	Assignment
~138.0	Aromatic (quaternary carbon, C-1)
~129.5	Aromatic (CH)
~128.0	Aromatic (CH)
~126.5	Aromatic (CH)
~113.0	Orthoester Carbon (C(OCH ₃) ₃)
~51.0	Methoxy (-OCH ₃)

Table 2: ¹³C NMR spectral data for **trimethyl orthobenzoate**. Note: Specific assignments of the aromatic CH carbons may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060 - 3030	Medium	Aromatic C-H Stretch
~2950 - 2840	Strong	Aliphatic C-H Stretch (Methoxy)
~1450	Medium	Aromatic C=C Stretch
~1270 - 1230	Strong	C-O Stretch (Orthoester)
~1100 - 1020	Strong	C-O Stretch (Orthoester)
~750 - 700	Strong	Aromatic C-H Bend (Out-of-plane)

Table 3: Key IR absorption peaks for **trimethyl orthobenzoate**.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

m/z	Relative Intensity (%)	Assignment
182	~10	[M] ⁺ (Molecular Ion)
151	100	[M - OCH ₃] ⁺ (Base Peak)
105	~47	[C ₆ H ₅ CO] ⁺
77	~24	[C ₆ H ₅] ⁺

Table 4: Mass spectrometry fragmentation data for **trimethyl orthobenzoate**.^[1]

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a liquid organic compound such as **trimethyl orthobenzoate**. Instrument-specific parameters may require optimization.

NMR Spectroscopy

- Sample Preparation: A solution of **trimethyl orthobenzoate** is prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Data Acquisition: The NMR tube is placed in the spectrometer. For ^1H NMR, the spectrum is typically acquired using a single-pulse experiment. For ^{13}C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio. Key parameters such as the number of scans, relaxation delay, and spectral width are optimized for the specific instrument and sample.
- Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phased and baseline corrected. The chemical shifts of the peaks are referenced to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For a neat liquid sample like **trimethyl orthobenzoate**, a thin film is prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric and instrumental contributions.
- Sample Spectrum: The prepared sample is placed in the instrument's sample holder, and the infrared spectrum is recorded. The instrument measures the amount of infrared radiation absorbed by the sample at each frequency.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

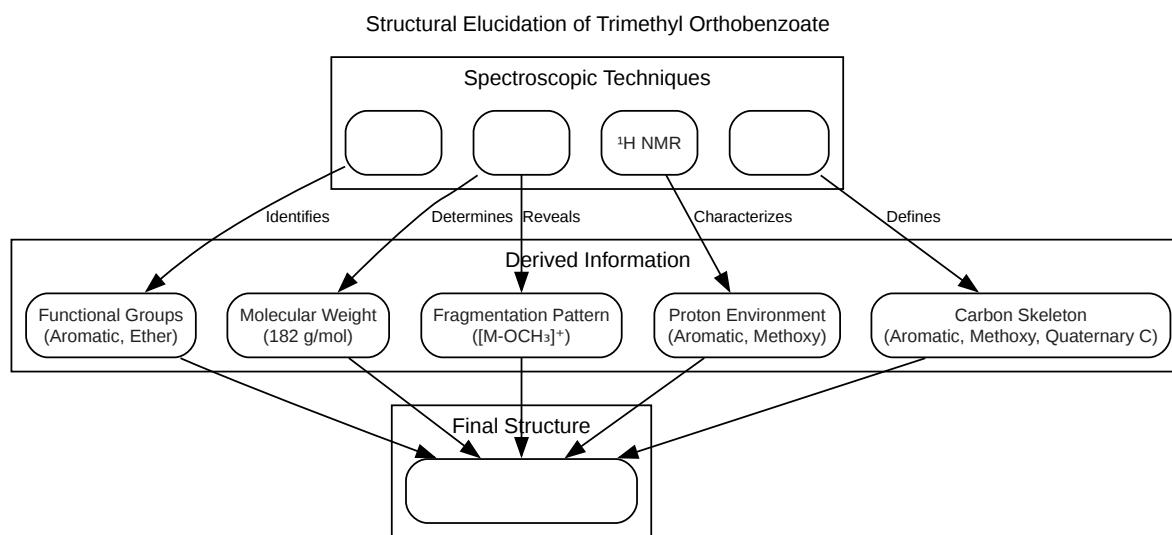
Mass Spectrometry

- Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

- Ionization: The sample molecules are ionized, commonly using electron ionization (EI). In EI, high-energy electrons bombard the molecules, causing them to lose an electron and form a positively charged molecular ion and fragment ions.
- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Structural Elucidation Workflow

The combination of NMR, IR, and MS data allows for the comprehensive structural elucidation of **trimethyl orthobenzoate**. The logical flow of this process is illustrated in the diagram below.



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References

- 1. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
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